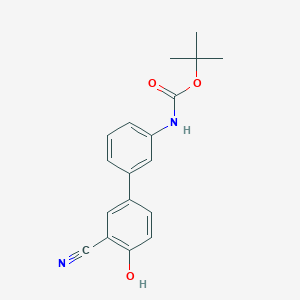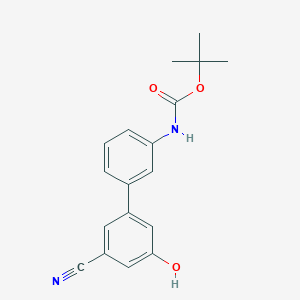
2-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (hereafter referred to as 2-CN-DMPP) is a chemical compound used in a variety of scientific research applications. It is an organosulfur compound that belongs to the class of phenols and is composed of two carbon atoms, two nitrogen atoms, and five oxygen atoms. The compound has a melting point of about 177°C and a boiling point of about 310°C. It is a white crystalline solid that is soluble in water and other solvents such as ethanol, methanol, and dimethylformamide. 2-CN-DMPP has a range of applications, including its use in the synthesis of various compounds, its ability to act as a catalyst in chemical reactions, and its potential in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-CN-DMPP has a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including benzothiazoles and benzodiazepines. It has also been used in the study of biochemical and physiological processes, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been used in the study of the mechanisms of action of various drugs, such as the anticonvulsant carbamazepine.
Mecanismo De Acción
The mechanism of action of 2-CN-DMPP is not completely understood. However, it is believed to act as a reversible inhibitor of enzymes, including acetylcholinesterase. Specifically, it is thought to bind to the enzyme and block its activity, thereby inhibiting its ability to break down acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
2-CN-DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to increase the levels of serotonin and dopamine, two neurotransmitters involved in mood regulation. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of several enzymes involved in the metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-CN-DMPP in laboratory experiments is its ability to act as a reversible inhibitor of enzymes, including acetylcholinesterase. This allows researchers to study the effects of enzyme inhibition on biochemical and physiological processes. However, 2-CN-DMPP also has some limitations. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be toxic in high concentrations, and so must be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-CN-DMPP in scientific research. One potential direction is to further explore its potential as a reversible inhibitor of enzymes, such as acetylcholinesterase. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to explore its potential as an anti-inflammatory and antioxidant agent. Finally, further studies could be conducted to explore its potential as a modulator of enzymes involved in the metabolism of carbohydrates and lipids, which could potentially lead to the development of new drugs for the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of 2-CN-DMPP is achieved through a multi-step process involving the reaction of 4-dimethylaminobenzaldehyde with 2-cyano-5-nitrophenol in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 80°C and a pH of 10. The resulting product is then purified using a series of chromatographic techniques such as column chromatography, thin-layer chromatography, and recrystallization.
Propiedades
IUPAC Name |
4-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-7-5-11(6-8-14)12-3-4-13(10-16)15(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBSQUTYBOLTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
